2-Bromo-6-hydroxynicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrNO3 |
|---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2-bromo-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
XDEFTPDCDRIZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Hydroxynicotinic Acid
Direct Halogenation Approaches
Direct halogenation strategies involve the introduction of a bromine atom onto a 6-hydroxynicotinic acid scaffold. These methods are often favored for their atom economy and fewer synthetic steps.
Bromination of 6-Hydroxynicotinic Acid Precursors
The direct bromination of 6-hydroxynicotinic acid is a fundamental approach to obtaining 2-bromo-6-hydroxynicotinic acid. This electrophilic substitution reaction is typically performed by treating 6-hydroxynicotinic acid with elemental bromine. The hydroxyl group at the 6-position activates the pyridine (B92270) ring and directs the incoming bromine electrophile, leading to substitution. The precise conditions, including solvent and temperature, are critical in controlling the regioselectivity and minimizing the formation of byproducts.
Utilization of N-Bromosuccinimide (NBS) in Synthetic Routes
N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine for the bromination of electron-rich aromatic compounds, including phenols and various heterocycles. missouri.eduwikipedia.org In the synthesis of 2-bromo-6-hydroxynicotinic acid, NBS serves as a source of electrophilic bromine. The reaction is typically conducted in an organic solvent, and its milder nature helps to reduce the occurrence of side reactions. missouri.edu The use of NBS is particularly advantageous for achieving high selectivity in the bromination of sensitive substrates. wikipedia.org Some protocols may employ acid catalysis or specific solvents like dimethylformamide (DMF) to enhance para-selectivity. missouri.edu
| Reagent | Typical Role | Common Conditions | Advantages |
| N-Bromosuccinimide (NBS) | Electrophilic brominating agent | Organic solvent, sometimes with an acid catalyst | Milder than Br₂, easier to handle, high selectivity missouri.eduwikipedia.org |
Sodium Hypobromite-Mediated Bromination Techniques
A widely reported and scalable method for the synthesis of brominated hydroxynicotinic acids involves the use of sodium hypobromite (B1234621) (NaOBr). researcher.life This reagent is typically generated in situ by reacting sodium bromide with a commercial bleach solution (sodium hypochlorite) under basic conditions. researcher.life The 6-hydroxynicotinic acid is dissolved in an aqueous sodium hydroxide (B78521) solution and cooled before the slow addition of the freshly prepared sodium hypobromite solution. This method avoids the use of hazardous elemental bromine and is highly reproducible. researcher.life While this technique is effective, it is important to note that for 2-hydroxynicotinic acid, it predominantly yields the 5-bromo isomer. researcher.life
| Reagent System | Precursors | Reaction Medium | Key Features |
| Sodium Hypobromite | Sodium bromide and sodium hypochlorite | Aqueous basic solution (NaOH) | Avoids elemental bromine, scalable, reproducible researcher.life |
Indirect Synthesis Pathways
Indirect synthetic routes employ starting materials that are subsequently transformed into the target 2-bromo-6-hydroxynicotinic acid. These multi-step approaches can offer better control over regiochemistry.
Transformations from Nicotinic Acid N-Oxide Derivatives
Nicotinic acid N-oxides can serve as versatile precursors for the synthesis of substituted pyridines. The N-oxide group alters the electronic properties of the pyridine ring, facilitating certain substitution patterns. A general strategy involves the N-oxidation of a nicotinic acid derivative, followed by a reaction with a chlorinating agent like phosphorus oxychloride. google.com The resulting chloro-substituted pyridine can then potentially undergo further transformations. For example, a 2-amino-6-chloronicotinic acid methyl ester N-oxide has been synthesized, which involves steps of esterification, N-oxidation, and subsequent reactions. google.com While not a direct route to 2-bromo-6-hydroxynicotinic acid, these intermediates demonstrate the utility of N-oxides in functionalizing the pyridine ring, which could be adapted for a bromo- and hydroxy-substituted target.
Derivations from 2-Chloronicotinic Acid and Related Compounds
Starting from 2-chloronicotinic acid provides another strategic approach. The synthesis of 2-chloronicotinic acid itself can be achieved through various methods, such as the N-oxidation of nicotinic acid followed by chlorination with phosphorus oxychloride, or the one-step oxidation of 2-chloro-3-alkyl pyridine. google.com Once 2-chloronicotinic acid is obtained, it can serve as a key intermediate. The chloro group at the 2-position can be substituted by other nucleophiles. While direct conversion to 2-bromo-6-hydroxynicotinic acid from this starting material is not explicitly detailed in the provided results, the synthesis of related compounds, such as 2-amino-6-chloronicotinic acid N-oxide, highlights the chemical accessibility of the 2- and 6-positions for further functionalization. google.com
Optimization of Reaction Conditions and Yield
The optimization of the synthesis of brominated hydroxypyridines is crucial for maximizing yield and minimizing the formation of impurities, such as polybrominated or isomeric byproducts. The primary method for this transformation is electrophilic aromatic substitution on the pyridine ring, which is activated by the hydroxyl group.
Detailed research into the bromination of phenolic compounds and other heteroaromatic acids provides insight into the key parameters that require optimization. nih.govchemrxiv.org The reaction's efficiency is highly dependent on factors including the choice of brominating agent, solvent, temperature, and pH. For instance, in the bromination of phenols, optimal reactivity was observed in acidic media, with a specific pH of 3 for KBr/KBrO₃ systems and pH 4 for N-Bromosuccinimide (NBS) systems. chemrxiv.orgresearchgate.net The activation energy for the reaction tends to increase with pH, suggesting a higher energy barrier under less acidic conditions. researchgate.net
Common brominating agents for such reactions include elemental bromine (Br₂), N-bromosuccinimide (NBS), and in-situ generated hypobromite. manac-inc.co.jp The use of NBS is often preferred for its safer handling properties compared to liquid bromine. manac-inc.co.jp For carboxylic acids that are resistant to enolization, the Hell-Volhard-Zelinskii (HVZ) reaction, which involves converting the carboxylic acid to an acid bromide with PBr₃ prior to bromination, can be employed. libretexts.orglibretexts.org
The table below summarizes key parameters and their typical effects on the electrophilic bromination of aromatic and heteroaromatic acids, based on published studies.
Table 1: Optimization of Reaction Conditions for Electrophilic Bromination
| Parameter | Condition/Reagent | Effect on Reaction & Yield |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling; allows for controlled, selective bromination. manac-inc.co.jp |
| Tetra-n-butylammonium tribromide (N(ⁿBu₄)Br₃) | Displays good reactivity and high selectivity for decarboxylative bromination of aromatic acids, yielding products up to 90%. rsc.org | |
| KBr/KBrO₃ | An alternative to hazardous bromine water, with KBrO₃ acting as an oxidizer. researchgate.net | |
| Catalyst/Medium | Acidic (e.g., H₂SO₄, Acetic Acid) | Acid catalysts facilitate the enolization of carbonyl compounds, a key step in some bromination mechanisms. manac-inc.co.jp Optimal pH can significantly increase reaction rates. chemrxiv.org |
| No Catalyst (Transition-metal-free) | Methods have been developed for decarboxylative bromination of heteroaromatic acids without transition metals, which are often required for such reactions. rsc.org | |
| Temperature | 0°C to 140°C | Temperature requirements vary greatly depending on the specific reaction; some modern methods operate effectively at room temperature or 50°C. rsc.orggoogle.com |
| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile, Water | The choice of solvent can influence reaction rates and product selectivity. Polar solvents can favor the bromination of phenols. researchgate.net |
Scalable Preparation Strategies
Transitioning a synthetic procedure from a laboratory to a larger, scalable process introduces challenges related to safety, cost-effectiveness, and reproducibility. For the preparation of brominated pyridines, key considerations include the handling of hazardous reagents like elemental bromine and managing reaction exotherms.
Research into the large-scale synthesis of related compounds offers valuable strategies. A reliably scalable procedure for producing tens of grams of 5,5'-dibromo-2,2'-bipyridine (B102527) involves reacting the substrate with bromine in a sealed steel bomb reaction vessel over several days to ensure safety and containment. nih.gov Another approach that enhances scalability and safety is the use of less hazardous brominating agents. For example, the bromination of 2-hydroxynicotinic acid to produce its 5-bromo isomer has been successfully carried out on a large scale using sodium hypobromite, which is generated in situ from sodium bromide and commercial bleach, thereby avoiding the use of elemental bromine.
Furthermore, modern methods for the decarboxylative bromination of (hetero)aryl carboxylic acids have been demonstrated on a gram scale. One such procedure, which is conducted on the benchtop under standard conditions, was used to prepare 5.5 grams of a brominated product, highlighting its potential for larger-scale applications. rsc.org
The table below outlines various strategies applicable to the scalable preparation of brominated heteroaromatic compounds.
Table 2: Scalable Preparation Strategies for Brominated Heteroaromatics
| Strategy | Key Features | Demonstrated Scale | Applicable To |
|---|---|---|---|
| High-Pressure Reaction | Use of a sealed steel bomb reaction vessel for reacting with elemental bromine. | Tens of grams | 5,5'-dibromo-2,2'-bipyridine. nih.gov |
| In-Situ Reagent Generation | Use of sodium hypobromite generated from NaBr and bleach to avoid handling elemental bromine. | Large scale | 5-bromo-2-hydroxynicotinic acid. |
| Transition-Metal-Free Decarboxylation | Employs tetra-n-butylammonium tribromide; can be performed on the benchtop. | 5.5 grams | Aromatic and heteroaromatic carboxylic acids. rsc.org |
| Directed ortho-Metalation | Lithiation followed by reaction with an electrophile (e.g., boronic acid synthesis). | 70 grams | 3-substituted pyridines. researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Hydroxynicotinic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2-bromo-6-hydroxynicotinic acid, primarily involving the displacement of the bromide ion.
Substitution at the Bromine-Substituted Position (C-2)
The bromine atom at the C-2 position of the pyridine (B92270) ring is the primary site for nucleophilic attack. The electrophilicity of this carbon is enhanced by the adjacent electron-withdrawing nitrogen atom within the aromatic ring, which helps to stabilize the intermediate formed during the substitution process. This activation makes the C-2 position susceptible to displacement by a variety of nucleophiles. Reactions on similar 2-bromopyridine (B144113) systems show that this substitution is a common and predictable pathway. pearson.comnih.gov The mechanism typically proceeds via the formation of a negatively charged intermediate, known as a Meisenheimer complex, before the bromide leaving group is expelled. researchgate.net
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)
The activated C-2 position readily reacts with a range of nucleophiles, with amines and thiols being prominent examples.
Amines: The reaction of 2-bromopyridines with amines, a type of copper-catalyzed cross-coupling known as the Goldberg reaction, is a well-established method for forming 2-aminopyridine (B139424) derivatives. nih.gov This process typically uses a copper catalyst, such as copper iodide (CuI), in the presence of a ligand like 1,10-phenanthroline, to facilitate the formation of the new carbon-nitrogen bond. nih.gov While ammonia (B1221849) can be used, primary and secondary amines are also effective, leading to the synthesis of N-substituted aminopyridines. nih.govnih.gov The reaction involves the nucleophilic amine displacing the bromide on the pyridine ring. pearson.comnih.gov
Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the bromide from the 2-position to form aryl sulfides. researchgate.netpearson.com These reactions can often proceed under catalyst-free conditions, sometimes promoted simply by water, highlighting the inherent reactivity of the 2-bromopyridine system towards sulfur nucleophiles. researchgate.net The general mechanism involves the attack of the thiolate anion on the C-2 carbon, followed by the departure of the bromide ion. researchgate.netyoutube.com
The table below summarizes the conditions for these substitution reactions based on analogous 2-bromopyridine systems.
Table 1: Representative Conditions for SNAr Reactions on 2-Bromopyridines
| Nucleophile | Reagents/Catalyst | Product Type |
|---|---|---|
| Secondary Amides | CuI, 1,10-phenanthroline | N-Aryl Amides |
| Thiols | Base (to form thiolate), often catalyst-free | Aryl Sulfides |
Oxidation Reactions Involving the Hydroxyl Group (C-6)
The hydroxyl group at the C-6 position exists in tautomeric equilibrium with its keto form, 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This pyridone structure is an important feature of its chemistry.
Formation of Ketones and Carboxylic Acids
The oxidation of the 6-hydroxyl group primarily reinforces the keto-enol tautomerism, favoring the pyridone (ketone) form. In the context of nicotinic acid metabolism by microorganisms like Bacillus species, 6-hydroxynicotinic acid is a known intermediate that undergoes further enzymatic oxidation. asm.orgnih.gov In synthetic chemistry, the oxidation of dihydropyridines to their corresponding pyridine derivatives is a common aromatization reaction. wum.edu.pkwum.edu.pk For 2-bromo-6-hydroxynicotinic acid, direct oxidation would yield 2-bromo-1,6-dihydro-6-oxopyridine-3-carboxylic acid. Further aggressive oxidation could potentially lead to ring-opening, but this is generally not a selective transformation.
Reagents and Conditions for Selective Oxidation
Selective oxidation of a secondary alcohol on a complex molecule without affecting other functional groups is a significant challenge in organic synthesis. While specific reagents for the selective oxidation of the C-6 hydroxyl group on 2-bromo-6-hydroxynicotinic acid are not extensively documented in the reviewed literature, general principles for the oxidation of alcohols and related structures can be applied.
Ruthenium-based catalysts have shown unique efficacy in the selective oxidation of a single hydroxyl group in complex polyol natural products. pearson.com Other methods for the oxidation of dihydropyridines to pyridines utilize reagents like nitric acid or calcium hypochlorite. wum.edu.pk The choice of oxidant is critical to avoid unwanted side reactions, such as reaction with the bromine substituent or the carboxylic acid.
Table 2: General Oxidizing Agents for Hydroxyl Groups and Pyridine Systems
| Reagent Class | Example | Application |
|---|---|---|
| Ruthenium Catalysts | Ru(II) complexes | Selective oxidation of secondary alcohols |
| Common Oxidants | Nitric Acid, Bleaching Powder | Aromatization of dihydropyridines |
| Enzymatic | Monooxygenases | Biological oxidation of hydroxynicotinic acids |
Reduction Reactions Targeting the Bromine Atom
The selective removal of the bromine atom via reduction (hydrodebromination) is a valuable transformation for modifying the pyridine scaffold.
This process involves the hydrogenolysis of the carbon-bromine bond, replacing it with a carbon-hydrogen bond to yield 6-hydroxynicotinic acid. sigmaaldrich.com Catalytic hydrogenation is a common and effective method for this transformation. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrodehalogenation of bromopyridines, often using hydrogen gas as the reductant. osti.govgoogle.com This method can be chemoselective, leaving other functional groups like carboxylic acids and the aromatic ring intact under controlled conditions.
Another approach involves using metal hydrides. While sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce aryl halides on its own, its reactivity can be enhanced by co-catalysts. youtube.comlibretexts.org For instance, copper-based catalysts in conjunction with NaBH₄ have been successfully used for the hydrodebromination of brominated aromatic compounds in aqueous solutions. mdpi.com The chemoselectivity of these reductions is crucial to prevent the reduction of the pyridine ring or the carboxylic acid group. nih.govliv.ac.uk
Table 3: Conditions for Reductive Debromination of Bromopyridines
| Method | Catalyst/Reagent | Reductant | Product |
|---|---|---|---|
| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 6-Hydroxynicotinic acid |
| Activated Hydride Reduction | Copper Salts (e.g., CuSO₄) | Sodium Borohydride (NaBH₄) | 6-Hydroxynicotinic acid |
Conversion to 6-Hydroxynicotinic Acid
One of the primary reactions of 2-bromo-6-hydroxynicotinic acid is its conversion to 6-hydroxynicotinic acid. This transformation involves the reductive cleavage of the carbon-bromine bond, a process known as hydrodebromination. The removal of the bromine atom from the 2-position of the pyridine ring yields the parent 6-hydroxynicotinic acid, a key intermediate in various synthetic pathways.
The success of this conversion is crucial for applications where the bromine atom is used as a temporary directing group or to modulate the electronic properties of the molecule during intermediate synthetic steps, and then needs to be removed in the final stages.
Reductive Agents and Methodologies
A variety of reducing agents and methodologies can be employed to achieve the conversion of 2-bromo-6-hydroxynicotinic acid to 6-hydroxynicotinic acid. The choice of reagent and conditions often depends on the desired selectivity and the presence of other functional groups in the molecule.
Commonly used reductive agents for the dehalogenation of aryl bromides include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using a transition metal catalyst, such as palladium on carbon (Pd/C) with a hydrogen source, is another effective method. Recent advancements have focused on milder and more environmentally friendly conditions. For instance, palladium-catalyzed reductions of aryl bromides have been successfully carried out in aqueous media at room temperature using sodium borohydride as the hydride source. nih.gov Radical-based reductions, using reagents like tris(trimethylsilyl)silane (B43935) under initiation, also provide a pathway for dehalogenation. organic-chemistry.org
Below is a table summarizing various reductive agents and methodologies applicable for this conversion:
| Reductive Agent/Methodology | Description | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A common and relatively mild reducing agent. | Often used in alcoholic solvents. Selective for the reduction of the C-Br bond in the presence of the carboxylic acid. |
| Lithium Aluminum Hydride (LiAlH₄) | A very strong and non-selective reducing agent. | Capable of reducing both the bromo group and the carboxylic acid. Its use would require subsequent re-oxidation if the carboxylic acid is to be retained. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A heterogeneous catalytic method widely used in industry. | Effective for dehalogenation. The conditions can often be tuned to be selective. |
| Palladium-Catalyzed Hydride Transfer | Uses a palladium catalyst with a hydride donor like NaBH₄. | Can be performed under mild, aqueous conditions, offering a "greener" alternative. nih.gov |
| Radical Dehalogenation | Involves the formation of an aryl radical intermediate. | Can be initiated by radical initiators and uses a hydrogen atom donor. Offers good functional group tolerance. organic-chemistry.org |
Decarboxylation Pathways
The removal of the carboxyl group from 2-bromo-6-hydroxynicotinic acid, a reaction known as decarboxylation, is another significant transformation. This reaction converts the aromatic carboxylic acid into a substituted pyridine, which can be a valuable synthetic intermediate.
Mechanistic Studies of Carboxyl Group Removal
The mechanism of decarboxylation of aromatic carboxylic acids can proceed through several pathways, largely dependent on the reaction conditions and the substitution pattern of the aromatic ring. For hydroxy-substituted aromatic acids, the position of the hydroxyl group is critical. The presence of the hydroxyl group ortho or para to the carboxylic acid can facilitate decarboxylation.
In the case of 2-bromo-6-hydroxynicotinic acid, the hydroxyl group is in a position analogous to a para-substituted benzoic acid. The decarboxylation can be envisioned to proceed through the formation of a zwitterionic intermediate, where the phenolic proton transfers to the carbon atom bearing the carboxyl group. This is often followed by the elimination of carbon dioxide. Another possibility involves the formation of an intermediate where the negative charge from the deprotonated carboxylate is stabilized by the electron-withdrawing nature of the pyridine ring and the bromine atom.
In some biological systems, such as the enzymatic degradation of nicotinic acid, the decarboxylation of 6-hydroxynicotinic acid is a key step catalyzed by enzymes like 6-hydroxynicotinic acid 3-monooxygenase. nih.gov While not a direct study of the title compound, it highlights that decarboxylative hydroxylation is a known biotransformation for similar structures.
Factors Influencing Decarboxylation Kinetics
Several factors can influence the rate of decarboxylation of 2-bromo-6-hydroxynicotinic acid.
Temperature: Decarboxylation reactions are often entropically favored and are typically accelerated by high temperatures. numberanalytics.comnist.gov
Catalysts: The presence of catalysts, particularly transition metals like copper and its salts, can significantly lower the activation energy for decarboxylation. nih.gov Multifunctional catalysts, such as bimetallic nanoparticles, have also been shown to be effective for the decarboxylation of hydroxybenzoic acid derivatives. nih.gov
Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a crucial role. The electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring can help to stabilize the negative charge that develops during certain decarboxylation mechanisms, potentially increasing the reaction rate. Conversely, the electron-donating hydroxyl group can also influence the rate, depending on the specific pathway.
Solvent: The choice of solvent can impact the kinetics, particularly if the mechanism involves charged intermediates. Polar solvents can stabilize charged transition states, thereby accelerating the reaction. numberanalytics.com However, for concerted mechanisms that proceed through a non-polar cyclic transition state, the effect of solvent polarity may be minimal. masterorganicchemistry.com
Chelation-Assisted Chemical Transformations
The structure of 2-bromo-6-hydroxynicotinic acid, with its hydroxyl and carboxylic acid groups in proximity to the pyridine nitrogen, makes it a potential chelating ligand. Chelation involves the formation of two or more coordinate bonds between a central metal atom and a single ligand. This chelation can significantly alter the reactivity of the molecule.
In chelation-assisted transformations, the functional groups of 2-bromo-6-hydroxynicotinic acid can coordinate to a metal center, bringing the metal into close proximity to other reactive sites on the molecule. This can facilitate a variety of reactions, such as C-H activation and functionalization. For instance, the hydroxyl and carboxylate groups could form a stable five- or six-membered ring with a metal catalyst. This coordination can activate a C-H bond on the pyridine ring for subsequent reactions like olefination or arylation.
While specific studies on chelation-assisted transformations of 2-bromo-6-hydroxynicotinic acid are not widely reported, the principles of chelation-assisted catalysis are well-established for other substituted pyridines and aromatic compounds. The use of directing groups, such as the 2-pyridyl group, is a common strategy in transition metal-catalyzed C-H functionalization reactions.
Solvent Effects on Reactivity and Reaction Rates
The solvent in which a reaction is conducted can have a profound impact on the reactivity of 2-bromo-6-hydroxynicotinic acid and the rates of its transformations. The choice of solvent can influence the solubility of reactants, the stability of transition states and intermediates, and even the reaction mechanism itself.
For the reduction of the bromo group , the solvent can play a role in stabilizing the leaving bromide ion. Protic solvents like methanol (B129727) are particularly effective at solvating anions through hydrogen bonding, which can facilitate the cleavage of the carbon-bromine bond. researchgate.netlibretexts.org In some palladium-catalyzed reductions, the solvent itself can act as a hydride source, although this is more common with specific solvents like N-alkyl amides or 1,4-dioxane (B91453) at high temperatures. acs.orgnih.gov
In nucleophilic aromatic substitution reactions , where the bromine atom is replaced by another nucleophile, solvent polarity is a key factor. Polar, protic solvents can stabilize both the anionic nucleophile and the leaving bromide ion, but they can also solvate the nucleophile so strongly that its reactivity is diminished. libretexts.orglibretexts.org Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often good choices as they can dissolve ionic nucleophiles while not solvating the anion as strongly as protic solvents, thus enhancing nucleophilicity. nih.gov The rate-determining step of the substitution can also be influenced by the solvent's ability to act as a hydrogen-bond donor, which can assist in the departure of the leaving group. rsc.org
For decarboxylation reactions , as mentioned earlier, the influence of the solvent depends on the mechanism. If the reaction proceeds through a charged intermediate, an increase in solvent polarity would be expected to increase the reaction rate by stabilizing the transition state leading to that intermediate. numberanalytics.com Conversely, if the reaction follows a concerted pericyclic mechanism, the polarity of the solvent may have little effect on the reaction rate. masterorganicchemistry.com Studies on the decarboxylation of dicarboxylic acids have shown that solvent basicity and polarity can both play a role, with more basic and polar solvents generally increasing the reaction rate. researchgate.net
The following table summarizes the expected influence of different solvent types on the key reactions of 2-bromo-6-hydroxynicotinic acid.
| Reaction Type | Polar Protic Solvents (e.g., Water, Methanol) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Non-Polar Solvents (e.g., Toluene, Hexane) |
|---|---|---|---|
| Reduction (Debromination) | Generally favorable, as they stabilize the leaving bromide ion. researchgate.net | Can be effective, depending on the specific reducing agent and catalyst system. | Less common, as solubility of reagents can be an issue. |
| Nucleophilic Aromatic Substitution | Can stabilize charged intermediates but may reduce nucleophilicity through solvation. libretexts.org | Often the preferred choice, as they enhance nucleophilicity. nih.gov | Generally poor, as they do not effectively solvate charged species. |
| Decarboxylation (via charged intermediate) | Can accelerate the reaction by stabilizing the charged transition state. numberanalytics.com | Can also accelerate the reaction due to their polarity. | Slower reaction rates are expected. |
| Decarboxylation (via concerted mechanism) | Minimal effect on the reaction rate. masterorganicchemistry.com | Minimal effect on the reaction rate. masterorganicchemistry.com | Minimal effect on the reaction rate. masterorganicchemistry.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Bromo-6-hydroxynicotinic acid |
| 6-Hydroxynicotinic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| Tris(trimethylsilyl)silane |
| Carbon dioxide |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Methanol |
| 1,4-Dioxane |
Synthesis of Derivatives and Analogues of 2 Bromo 6 Hydroxynicotinic Acid
Functionalization of the Pyridine (B92270) Ring System
The functionalization of the pyridine ring is inherently challenging due to its electron-deficient nature, which reduces its reactivity towards electrophilic aromatic substitution. nih.gov The nitrogen atom's lone pair tends to interact with Lewis acids, further deactivating the ring system. nih.gov Despite these challenges, several strategies have been developed to modify the pyridine core of compounds like 2-bromo-6-hydroxynicotinic acid.
One primary method involves the nucleophilic substitution of the bromine atom at the 2-position. This halogen can be replaced by various nucleophiles, such as amines or thiols, to introduce new functional groups and create a library of substituted nicotinic acid derivatives.
Advanced catalytic methods have also been employed for the C-H functionalization of pyridine rings. For instance, rhodium-catalyzed regioselective reactions can introduce alkenyl groups onto the ring system. nih.gov Another innovative approach is the "umpolung" strategy, which converts pyridine-N-oxides into (pyridine-2-yl)phosphonium salts. These salts act as 2-pyridyl nucleophile equivalents, enabling selective C2 functionalization with various electrophiles under mild conditions. nih.gov
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group of 2-bromo-6-hydroxynicotinic acid is readily modified through standard esterification and amidation reactions. These transformations are crucial for altering the compound's solubility, polarity, and biological activity.
A widely used method for activating the carboxylic acid for amidation or esterification involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS). researchgate.net The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by an amine or alcohol nucleophile to form the corresponding amide or ester. researchgate.net
Boric acid has emerged as an effective catalyst for direct amidation reactions between carboxylic acids and amines. orgsyn.org This method is particularly useful for synthesizing sterically hindered amides and demonstrates high chemoselectivity, favoring reactions with primary amines when both primary and secondary amines are present in the same molecule. orgsyn.org The catalytic activity can be enhanced by converting boric acid into a more active boric acid ester in situ. orgsyn.org
Table 1: Common Reagents for Carboxylic Acid Modification This table is generated based on common organic chemistry knowledge and the provided search results.
| Reaction Type | Activating/Coupling Agent | Nucleophile | Product |
|---|---|---|---|
| Amidation | EDC/NHS | Amine (R-NH₂) | Amide |
| Amidation | Boric Acid | Amine (R-NH₂) | Amide |
Halogen Exchange Reactions
Halogen exchange reactions provide a pathway to synthesize analogues of 2-bromo-6-hydroxynicotinic acid with different halogen substituents. For example, derivatives like 5-bromo-6-chloronicotinic acid can be produced through such transformations. These reactions, however, require carefully controlled conditions to prevent the formation of unwanted by-products and ensure high yields of the desired product.
Regioselective Synthesis of Advanced Intermediates
Regioselective synthesis is critical for producing specific isomers of substituted hydroxynicotinic acids that can serve as advanced intermediates. A notable example is the synthesis of 5-bromo-2-hydroxynicotinic acid.
One highly reproducible and scalable method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite (B1234621), which is generated in situ. The reaction is conducted under weakly basic conditions (pH 10-11) and yields 5-bromo-2-hydroxynicotinic acid as the predominant product (approximately 94% yield), with only minor amounts of by-products. The mechanistic rationale suggests that the reaction proceeds through the dianion form of 2-hydroxynicotinic acid, which favors substitution at the position para to the hydroxyl group.
A more general method for regioselective halogenation uses hypohalite salts in a strongly basic medium (pH ≥ 12). This approach is versatile for preparing both 5-bromo- and 5-chloro-2-hydroxynicotinic acids. The high pH ensures the deprotonation of both the hydroxyl and carboxyl groups, enhancing the regioselectivity of the halogenation.
Table 2: Regioselective Synthesis of 5-Bromo-2-hydroxynicotinic Acid This table is based on data from the search results.
| Parameter | Condition |
|---|---|
| Starting Material | 2-Hydroxynicotinic acid |
| Reagent | Sodium hypobromite (in situ) |
| pH | 10-11 (Weakly Basic) |
| Predominant Product | 5-Bromo-2-hydroxynicotinic acid |
| Purity (after recrystallization) | >99% |
Comparative Reactivity Studies of Structural Analogues
Comparative studies of structural analogues are essential for understanding structure-activity relationships, particularly in the context of enzyme inhibition or receptor binding. A study involving the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) provides insight into the importance of the substituents on the pyridine ring for molecular recognition. nih.gov
The study compared the binding affinities of the natural substrate, 6-hydroxynicotinic acid (6-HNA), with its sulphur-containing analogue, 6-mercaptopyridine-3-carboxylic acid (6-MNA). Equilibrium binding studies revealed that 6-MNA binds to the enzyme with a dissociation constant (Kd) of 2.7 ± 0.1 mM, indicating weaker binding compared to the natural substrate. nih.gov Further analysis showed that another analogue, 2-mercaptopyridine (B119420) (2-MP), which lacks the carboxylic acid group and has a thiol at position 2 instead of a hydroxyl at position 6, binds even more weakly, with an estimated Kd of 2.0 ± 1.8 mM. nih.gov These findings underscore the critical role of the hydroxyl group at the 6-position for strong substrate affinity and effective binding to the enzyme. nih.gov
Table 3: Comparative Binding Affinities of 6-HNA Analogues to NicC Enzyme This table is based on data from the search results. nih.gov
| Compound | Dissociation Constant (Kd) | Key Structural Features |
|---|---|---|
| 6-Hydroxynicotinic acid (6-HNA) | 1.1 ± 0.1 mM (for H47Q variant) | 6-OH, 3-COOH |
| 6-Mercaptopyridine-3-carboxylic acid (6-MNA) | 2.7 ± 0.1 mM (for wild-type) | 6-SH, 3-COOH |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways and Transition States
While specific reaction pathways for 2-Bromo-6-hydroxynicotinic acid have not been extensively reported, the reactivity of the pyridine (B92270) ring and its substituents allows for the postulation of several mechanistic routes. The transformation between tautomers, such as pyridine-2-(1H)-one and pyridine-2-ol, can be investigated through methods like the Synchronous Guided Quasi-Newton (STQN) method to locate transition states. For related pyridine transformations, a 1,3-sigmatropic rearrangement and the formation of a conjugated dual hydrogen bonding complex have been proposed as potential mechanisms.
In reactions involving substitution, such as the reaction of pyridine derivatives with radicals like the hydroxyl radical (OH), the reaction rates are influenced by the type and position of substituents on the pyridine ring. oberlin.edu For the reaction of pyridine with atomic chlorine, both addition and hydrogen abstraction pathways are considered, with the barrier heights and thermochemistry dictating the most likely reaction channels at different temperatures. nih.gov It is plausible that similar substituent effects and competing pathways would be observed in reactions involving 2-Bromo-6-hydroxynicotinic acid.
The synthesis of substituted pyridines can also provide mechanistic insights. For instance, the Hantzsch pyridine synthesis and its variations involve cycloaddition reactions with different carbon sources. The cross-coupling of β-enamine carbonyls with other reagents can lead to the formation of unsymmetrically substituted pyridines, with the reaction rates being dependent on the nature of the coupling partners. mdpi.com
A summary of potential reaction types for 2-Bromo-6-hydroxynicotinic acid is presented in the table below, based on the reactivity of related compounds.
| Reaction Type | Potential Reagents/Conditions | Expected Product(s) | Mechanistic Considerations |
| Tautomerization | Solvent, pH | 2-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Involves proton transfer, potentially facilitated by solvent molecules or intramolecular hydrogen bonding. |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Nitrated or further halogenated derivatives | The electron-donating hydroxyl group and electron-withdrawing bromine and carboxylic acid groups will direct the position of substitution. |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substitution of the bromine atom | The position of the bromine atom makes it susceptible to nucleophilic attack, particularly with activation from the ring nitrogen. |
| Decarboxylation | Heat, Acid/Base catalysis | 2-Bromo-6-hydroxypyridine | The stability of the resulting carbanion or the formation of an intermediate can influence the reaction rate. |
| Oxidation of Hydroxyl Group | Oxidizing agents (e.g., KMnO4) | 2-Bromo-pyridine-3,6-dicarboxylic acid | The pyridine ring is generally resistant to oxidation, but the hydroxyl group can be targeted. |
This table is illustrative and based on general chemical principles of pyridine derivatives.
Role of Intramolecular Hydrogen Bonding in Reactivity
Intramolecular hydrogen bonding (IHB) can significantly influence the reactivity of molecules by affecting their conformation, electron density distribution, and the stability of intermediates and transition states. In ortho-hydroxybenzoic acid, a related structure, the intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group stabilizes the carboxylate anion formed after deprotonation, thereby increasing its acidity. quora.com A similar effect can be anticipated in 2-Bromo-6-hydroxynicotinic acid, where an IHB between the 6-hydroxyl group and the 3-carboxylic acid group is possible.
The presence of an IHB can also affect redox properties. In a synthesized naphthoquinone with a carboxylic acid capable of forming an IHB, the reduction potential was significantly more positive compared to the unsubstituted analogue. conicet.gov.arnih.gov This was attributed to proton-coupled electron transfer (PCET) processes facilitated by the hydrogen bond. conicet.gov.arnih.gov For 2-Bromo-6-hydroxynicotinic acid, an IHB could similarly modulate its electrochemical behavior.
The strength of the IHB can be influenced by the solvent and the presence of other functional groups. In maleic acid (cis-butenedioic acid), intramolecular hydrogen bonding leads to a significantly lower melting point compared to its trans-isomer, fumaric acid, which exhibits intermolecular hydrogen bonding. quora.com The geometry of 2-Bromo-6-hydroxynicotinic acid is conducive to the formation of an IHB, which would likely impact its physical properties and reactivity in a similar fashion.
Theoretical Kinetic Studies and Predictive Modeling
Theoretical kinetic studies and predictive modeling are powerful tools for understanding and predicting the reactivity of chemical compounds. For pyridine and its derivatives, structure-reactivity relationship (SRR) models have been developed to predict the rate constants for reactions with atmospheric radicals like OH. oberlin.edu These models consider the type and position of substituents on the pyridine ring to estimate the reaction rate. oberlin.edu A similar approach could be applied to 2-Bromo-6-hydroxynicotinic acid to predict its reactivity in various chemical environments.
Kinetic modeling has also been successfully used to describe the synthesis of substituted pyridines, such as 2-methyl-5-ethyl pyridine. rsc.org These models, based on experimental data, can describe the formation of the main product and side products and incorporate the effects of reactant concentration, temperature, and catalyst concentration. rsc.org For synthetic routes involving 2-Bromo-6-hydroxynicotinic acid, a similar kinetic model could be developed to optimize reaction conditions.
For the gas-phase reaction of pyridine with atomic chlorine, theoretical investigations have been used to calculate barrier heights and thermochemistry for both addition and abstraction reactions, helping to identify the most reactive pathways at different temperatures. nih.gov This type of predictive modeling would be invaluable for understanding the potential reaction mechanisms of 2-Bromo-6-hydroxynicotinic acid with various reactants.
Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. For polybrominated diphenyl ethers, DFT calculations have shown that electronic properties are highly dependent on the bromination pattern, which in turn affects their toxicity. nih.gov Similarly, the electronic properties of 2-Bromo-6-hydroxynicotinic acid, as determined by DFT, would be crucial in understanding its chemical behavior.
DFT calculations have been employed to study the structure and vibrational spectra of the complex between Br2 and 3-bromopyridine, providing insights into the formation enthalpy and the nature of the interaction. nih.gov For 2-Bromo-6-hydroxynicotinic acid, DFT could be used to model its interactions with other molecules and to predict the outcomes of chemical reactions.
The adsorption and bonding mechanisms of pyridine derivatives on metal surfaces have also been investigated using DFT and other computational methods. researchgate.net These studies reveal how the electronic features of the molecules, such as the energy gap, determine their interaction with surfaces. researchgate.net For 2-Bromo-6-hydroxynicotinic acid, such calculations could predict its potential as a corrosion inhibitor or its behavior in catalytic systems.
A summary of typical computational parameters used in DFT studies of related pyridine derivatives is provided in the table below.
| Computational Method | Basis Set | Properties Calculated |
| DFT (B3LYP) | 6-311++G | Geometry optimization, Vibrational frequencies, Adsorption energies |
| DFT (B3PW91) | DGTZVP | Reaction pathways, Transition state energies, Molecular orbital analysis |
| SCC-DFTB | - | Interaction energies with surfaces, Adsorption modes |
| Ab-initio MO | 6-31G + MP2 | Transition state geometries and energies |
This table represents common computational approaches and is not an exhaustive list.
Spectroscopic Characterization for Mechanistic Insights (Excluding Basic Identification)
Spectroscopic techniques, when coupled with computational analysis, can provide deep mechanistic insights beyond simple structural identification. For pyridine carboxylic acids, Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy has been used to characterize their adsorption on ceria surfaces. researchgate.net By comparing experimental and computationally determined IR spectra, it was concluded that the interaction is due to outer-sphere coordination involving both the pyridyl nitrogen and the carboxylate group. researchgate.net This approach could be used to study the interaction of 2-Bromo-6-hydroxynicotinic acid with various surfaces and nanoparticles.
In the study of a naphthoquinone with an intramolecularly hydrogen-bonded carboxylic acid, infrared spectroelectrochemistry was used to confirm the reversibility of the quinone/quinone radical anion couple. conicet.gov.arnih.gov This technique allows for the monitoring of vibrational changes upon electrochemical reduction, providing direct evidence for the processes occurring. For 2-Bromo-6-hydroxynicotinic acid, time-resolved spectroscopic techniques could be employed to study the kinetics of its reactions and to identify transient intermediates.
The analysis of Raman spectra, with the aid of DFT calculations, has been used to study the complex formed between Br2 and 3-bromopyridine. nih.gov The predicted Raman spectrum and the intensity changes upon complex formation were in good agreement with experimental data, allowing for a detailed understanding of the intermolecular interactions. nih.gov Similar combined experimental and computational spectroscopic studies on 2-Bromo-6-hydroxynicotinic acid would be invaluable for elucidating its reaction mechanisms and intermolecular interactions.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
2-Bromo-6-hydroxynicotinic acid is a valuable building block in organic synthesis due to its distinct chemical functionalities. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid on the pyridine (B92270) ring allows for a variety of chemical transformations. These reactive sites enable chemists to introduce diverse functional groups and construct complex molecular architectures.
The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various substituents such as amines and thiols. This reactivity is crucial for the synthesis of a wide array of derivatives. The hydroxyl group at the 6-position can undergo oxidation to form a ketone or can be used in etherification reactions. The carboxylic acid group provides a handle for forming amides, esters, and other related functional groups. This trifunctional nature makes it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
| Feature | Description |
| Molecular Formula | C6H4BrNO3 |
| Molecular Weight | 218.00 g/mol |
| Key Functional Groups | Bromine, Hydroxyl, Carboxylic Acid |
| Primary Applications | Pharmaceutical Intermediate, Organic Synthesis Building Block |
Development of Complex Heterocyclic Systems
The unique structural arrangement of 2-bromo-6-hydroxynicotinic acid makes it an excellent starting material for the synthesis of various complex heterocyclic systems. The reactivity of its functional groups can be strategically exploited to construct fused ring systems and other intricate molecular frameworks.
For instance, the bromine and carboxylic acid functionalities can participate in intramolecular cyclization reactions to form bicyclic structures. Furthermore, multicomponent reactions involving this acid can lead to the efficient assembly of polycyclic and spirocyclic compounds. These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities. The ability to readily access such diverse scaffolds from a single starting material underscores the importance of 2-bromo-6-hydroxynicotinic acid in synthetic chemistry.
Precursor for Specialty Chemicals and Advanced Materials
Beyond its role in pharmaceutical synthesis, 2-bromo-6-hydroxynicotinic acid serves as a precursor for the development of specialty chemicals and advanced materials. Its derivatives are explored for applications in materials science, including the synthesis of organic light-emitting diode (OLED) materials, and as monomers for specialty polymers. bldpharm.com The inherent properties of the pyridine ring, combined with the ability to introduce various functional groups, allow for the fine-tuning of the electronic and photophysical properties of the resulting materials. This tunability is critical for designing materials with specific characteristics for applications in electronics and photonics.
Catalytic Applications and Ligand Development
The pyridine nitrogen and the hydroxyl and carboxyl groups of 2-bromo-6-hydroxynicotinic acid and its derivatives can act as coordination sites for metal ions. This property makes them valuable candidates for the development of new ligands for catalysis. bldpharm.com By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligands can be tailored to influence the activity and selectivity of metal catalysts.
While direct catalytic applications of 2-bromo-6-hydroxynicotinic acid itself are not widely reported, its derivatives are being investigated as ligands in various catalytic transformations. For example, nicotinic acid derivatives are known to be involved in biological catalytic processes, such as in the active site of enzymes like 6-hydroxynicotinic acid 3-monooxygenase. nih.govnih.gov This biological precedent inspires the design of synthetic ligands based on the nicotinic acid scaffold for applications in industrial catalysis. The development of chiral ligands from this class of compounds is also an area of interest for asymmetric catalysis.
Solid State Chemistry and Crystallization Behavior
pH-Dependent Crystallization Dynamics
The pH of the crystallization medium plays a critical role in determining the solid form of 2-bromo-6-hydroxynicotinic acid. The molecule possesses both an acidic carboxylic acid group and a basic pyridine (B92270) nitrogen atom, making its charge state highly sensitive to pH changes. This pH sensitivity directly influences intermolecular interactions, such as hydrogen bonding, which are fundamental to the formation of specific crystal lattices.
In aqueous solutions, the crystallization of 6-hydroxynicotinic acid, a closely related compound, is markedly affected by pH. At different pH values, the molecule can exist as a cation, a zwitterion, or an anion, leading to the formation of different crystal forms, including hydrates and salts. For instance, crystallization from a neutral aqueous solution often yields a zwitterionic monohydrate, while acidic conditions might favor the formation of a hydrochloride salt. This behavior underscores the importance of precise pH control during the crystallization of 2-bromo-6-hydroxynicotinic acid to obtain a desired solid form.
Polymorphism Studies of Related Hydroxynicotinic Acids
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of hydroxynicotinic acids. Studies on 6-hydroxynicotinic acid have identified various polymorphs and solvates, each with distinct physical properties. These different forms arise from variations in the arrangement of molecules in the crystal lattice, often involving different hydrogen-bonding patterns.
The structural similarity of 2-bromo-6-hydroxynicotinic acid to these compounds suggests a high likelihood of polymorphic behavior. The presence of the bromine atom can further influence intermolecular interactions, potentially leading to a unique set of polymorphic forms. Research into the polymorphism of related compounds provides a valuable framework for anticipating and identifying polymorphs of 2-bromo-6-hydroxynicotinic acid.
Influences of Crystallization Conditions on Solid Forms
Beyond pH, other crystallization conditions significantly impact the resulting solid form of 2-bromo-6-hydroxynicotinic acid. The choice of solvent, the rate of cooling or evaporation, and the degree of supersaturation can all dictate which polymorphic form is kinetically or thermodynamically favored.
For example, crystallization of 6-hydroxynicotinic acid from different solvents can yield different polymorphs or solvates. Slow evaporation from an aqueous solution at room temperature might produce one form, while rapid cooling from a hot ethanolic solution could result in another. These outcomes are determined by the specific molecule-solvent interactions and the kinetics of crystal nucleation and growth under each set of conditions. The interplay between these factors highlights the need for careful control over the crystallization process to ensure the production of a consistent and desired solid form of 2-bromo-6-hydroxynicotinic acid.
Structural Characterization of Crystalline Forms via X-ray Diffraction
X-ray diffraction is an indispensable tool for the structural characterization of the crystalline forms of 2-bromo-6-hydroxynicotinic acid and its relatives. By analyzing the diffraction pattern of a crystal, it is possible to determine the precise arrangement of atoms within the unit cell, providing definitive proof of a particular polymorphic form.
This technique allows for the detailed examination of hydrogen-bonding networks and other intermolecular interactions that define the crystal structure. For instance, X-ray diffraction studies on the zwitterionic monohydrate of 6-hydroxynicotinic acid have revealed a complex three-dimensional hydrogen-bonding network involving the carboxylic acid group, the pyridine nitrogen, the hydroxyl group, and the water molecule. Such detailed structural information is crucial for understanding the chemical behavior and physical properties of the different solid forms.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of nicotinic acid and its derivatives has traditionally relied on methods that involve harsh reaction conditions and the use of stoichiometric oxidizing agents, which are often environmentally detrimental. nih.govresearchgate.net Industrial processes, such as the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, can produce significant greenhouse gases. nih.govresearchgate.net Consequently, a primary focus of future research is the development of green and sustainable synthetic pathways.
Key emerging trends include:
Biocatalysis and Enzymatic Synthesis : The use of microbial hydrolytic enzymes and engineered nitrilases presents a highly promising, eco-friendly alternative for producing nicotinic acid derivatives. frontiersin.orgnih.gov These enzymatic processes operate under mild conditions, often achieving high conversion rates and yields, thereby reducing energy consumption and waste generation. frontiersin.orgnih.gov
Advanced Catalytic Systems : Research is shifting towards the use of heterogeneous catalysts, such as zeolites, and the development of catalyst-free multicomponent reactions (MCRs). researchgate.netnih.gov These methods aim to improve atom economy, simplify purification processes, and avoid the use of toxic heavy metal catalysts. mdpi.com
Alternative Reagents : To enhance safety and scalability, there is a move away from elemental bromine towards less hazardous brominating agents like N-Bromosuccinimide (NBS) or in situ generated sodium hypobromite (B1234621).
| Approach | Traditional Methods | Emerging Sustainable Alternatives |
|---|---|---|
| Oxidizing Agents | KMnO₄, Nitric Acid nih.govresearchgate.net | Air oxidation with catalysts, Enzymatic conversion frontiersin.orgchimia.ch |
| Reaction Conditions | High temperatures (>150°C) and pressures nih.govchimia.ch | Mild, ambient temperatures and pressures frontiersin.org |
| Catalysts | Stoichiometric heavy metals | Biocatalysts (enzymes), Heterogeneous catalysts (zeolites) nih.govmdpi.com |
| Environmental Impact | High waste generation, greenhouse gas by-products nih.gov | Reduced energy consumption, biodegradable catalysts, less waste frontiersin.orgmdpi.com |
Exploration of Underutilized Reactivity Profiles
While the functional groups of 2-bromo-6-hydroxynicotinic acid offer established reactivity, significant potential lies in exploring less conventional transformations of its core pyridine (B92270) structure. The electron-deficient nature of the pyridine ring typically makes it challenging to functionalize, but recent advances are opening new avenues for creating molecular complexity. acs.org
Future research will likely focus on:
Catalytic Dearomatization : This powerful strategy converts flat, aromatic pyridines into complex, three-dimensional saturated azaheterocycles like piperidines and dihydropyridines. mdpi.com Such structures are highly valuable in medicinal chemistry. Applying stereoselective dearomatization reactions to 2-bromo-6-hydroxynicotinic acid could provide access to novel scaffolds. mdpi.com
Novel C-H Functionalization : Instead of relying on the existing bromo and hydroxyl handles, direct C-H activation at other positions on the pyridine ring represents a highly atom-economical approach to building new derivatives. Recently developed methods that allow for functionalization at the typically unreactive meta-position by temporarily opening the pyridine ring could be transformative. acs.org
Exploiting Nucleophilic Character : A less explored strategy involves using pyridine derivatives as nucleophiles at the nitrogen atom. mdpi.com This approach can lead to the synthesis of N-substituted 2-pyridones, which are important structural motifs in many bioactive molecules. mdpi.com
| Reactivity Profile | Description | Potential Application for 2-Bromo-6-hydroxynicotinic acid |
|---|---|---|
| Asymmetric Dearomatization | Catalytic conversion of the aromatic pyridine ring into chiral, non-aromatic structures like piperidines. mdpi.com | Synthesis of complex, chiral molecules for drug discovery. |
| Ring-Opening/Closing Functionalization | Temporary opening of the pyridine ring to enable functionalization at previously inaccessible positions, followed by ring closure. acs.org | Creation of derivatives with unique substitution patterns. |
| Nucleophilic Reactivity at Nitrogen | Utilizing the pyridine nitrogen as a nucleophile to form new bonds, often leading to N-substituted pyridones. mdpi.com | Access to a different class of heterocyclic compounds. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the bromine atom at the 2-position by various nucleophiles. | Introduction of diverse functional groups (amines, alkoxides) at a key position. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals. researchgate.netacs.org These technologies offer enhanced control, safety, and efficiency, making them ideal for the synthesis and derivatization of 2-bromo-6-hydroxynicotinic acid.
Emerging trends in this area include:
Continuous Flow Synthesis : Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. akjournals.commdpi.com This leads to improved yields, higher purity, and safer handling of potentially hazardous reagents. researchgate.net For the synthesis of heterocyclic compounds, flow reactors can significantly reduce reaction times from hours to minutes. mdpi.com
Automated Synthesis Platforms : The integration of robotics and software enables the high-throughput synthesis of compound libraries. researchgate.netresearchgate.net An automated system can perform multistep syntheses, reaction optimizations, and the creation of diverse derivative libraries without the need for manual reconfiguration, thereby accelerating the discovery of new molecules with desired properties. researchgate.netmagritek.com
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. akjournals.com |
| Safety | Large volumes of hazardous materials are mixed at once. | Small reaction volumes minimize risk; hazardous reagents can be generated and consumed in situ. researchgate.net |
| Scalability | Scaling up can be complex and unpredictable. | Scalable by running the system for longer periods ("scaling out"). mdpi.com |
| Reaction Time | Can be lengthy (hours to days). | Significantly reduced, often to minutes. akjournals.commdpi.com |
| Process Control | Difficult to precisely control parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. akjournals.com |
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding synthetic efforts. By modeling molecules and reactions in silico, researchers can design derivatives of 2-bromo-6-hydroxynicotinic acid with specific, tailored reactivity profiles before committing resources to laboratory synthesis.
Future directions in this field involve:
Predictive Reactivity Modeling : Using quantum chemical calculations, it is possible to analyze frontier molecular orbitals (HOMO/LUMO) and calculate global reactivity parameters. rsc.org This allows for the prediction of how structural modifications will influence the electronic properties and reactivity of the molecule, guiding the design of derivatives for specific applications.
Mechanism Elucidation : Computational studies can provide detailed insights into reaction mechanisms. This understanding is crucial for optimizing reaction conditions to favor desired products and suppress the formation of byproducts.
Virtual Screening : Large virtual libraries of potential derivatives can be rapidly screened for desired electronic or structural properties, identifying the most promising candidates for synthesis and testing.
Investigation of Catalytic Applications Beyond Current Scope
The inherent structural features of 2-bromo-6-hydroxynicotinic acid, particularly the pyridine-carboxylic acid motif, make it and its derivatives attractive candidates for applications in catalysis. nih.govunimi.it While pyridine-based ligands are well-established, there is significant room to explore the unique potential of this specific scaffold.
Areas for future investigation include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
